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molecular formula C10H12O4 B1624890 4-(Hydroxymethyl)-2-methoxyphenyl acetate CAS No. 60835-68-9

4-(Hydroxymethyl)-2-methoxyphenyl acetate

Cat. No. B1624890
M. Wt: 196.2 g/mol
InChI Key: XSLCJVWNAYMBLQ-UHFFFAOYSA-N
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Patent
US08343971B2

Procedure details

A partial solution of 4-hydroxy-3-methoxybenzyl alcohol (1.23 g, 8 mmol), triethylamine (810 mg, 1.12 mL, 8 mmol) and 32 mL of dry CH2Cl2 was chilled in an ice bath. To the cold mixture was added dropwise acetyl chloride (628 mg, 570 μL, 8 mmol). The mixture was stirred at ice bath temperature 1 for one hour. Stirring at room temperature was allowed to take place overnight. The reaction mixture was diluted with CH2Cl2 and extracted with 1N HCl, water and saturated NaCl. The organic layer was dried over MgSO4, filtered and concentrated. Column chromatography on silica gel using CH2Cl2/MeOH (98:2, v/v) gave 548 mg (35%) of CO as a clear oil: Rf=0.22 (hexanes/ethyl acetate, 6:4 v/v); 1HNMR (CDCl3) δ 7.00 (d, 4J=1.5 Hz, 1H), 6.99 (d, 3J=8.5 Hz, 1H), 6.89 (dd, 3J=8.0 Hz, 4J=1.5 Hz, 1H), 5.27 (s, 2H), 4.66 (s, 2H), 3.83 (s, 3H) and 2.30 (s, 3H). Exact mass (FAB+) calculated for C10H12O4[M+] 196.0736. found 196.0739.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:10][CH3:11].C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20]>C(Cl)Cl>[C:19]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:10][CH3:11])(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
OC1=C(C=C(CO)C=C1)OC
Name
Quantity
1.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
570 μL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at ice bath temperature 1 for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring at room temperature
WAIT
Type
WAIT
Details
to take place overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl, water and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
v/v) gave 548 mg (35%) of CO as a clear oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OC1=C(C=C(C=C1)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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